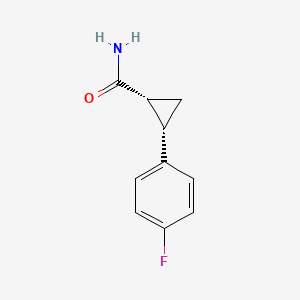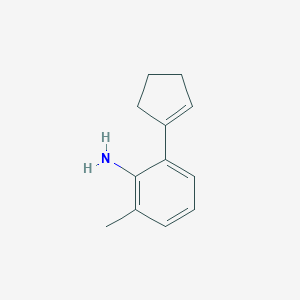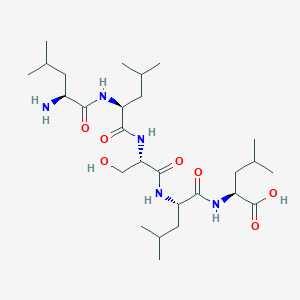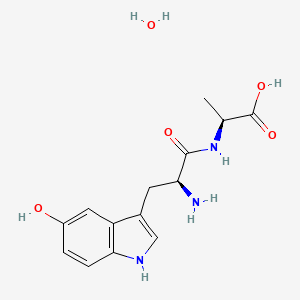![molecular formula C14H19N3O B14238840 N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide CAS No. 503438-78-6](/img/structure/B14238840.png)
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound, in particular, is of interest due to its potential pharmacological properties and its role in scientific research.
Métodos De Preparación
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually include:
Reactants: Tryptamine and a carboxylic acid derivative.
Reagent: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to overnight.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole ring and has been studied for its pharmacological properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.
Propiedades
Número CAS |
503438-78-6 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(2S)-N-[2-(1H-indol-3-yl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(15-2)14(18)16-8-7-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,15,17H,7-8H2,1-2H3,(H,16,18)/t10-/m0/s1 |
Clave InChI |
REBZTYHODAKGNE-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC |
SMILES canónico |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)

![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)






![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)

![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)

